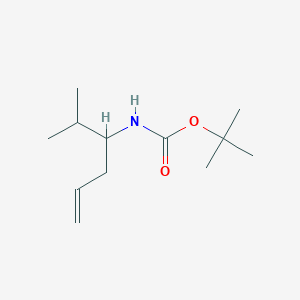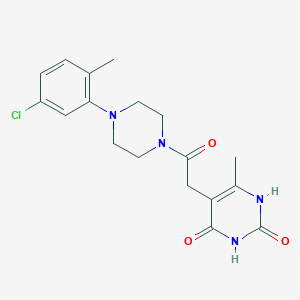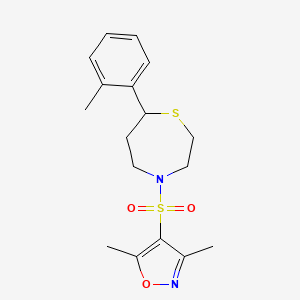
N-(2-((4-carbamoylphenyl)amino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Typically, the description of a compound includes its molecular structure, the functional groups it contains, and its potential uses. For example, compounds with a carbamoylphenyl group are often used in pharmaceuticals .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of a carbamoylphenyl group with other reagents. For example, an efficient two-step synthetic route for the preparation of 4-amino-N-(4-carbamoylphenyl)benzamide has been described .
Chemical Reactions Analysis
The chemical reactions of a compound depend on its functional groups. Carbamoylphenyl compounds can undergo a variety of reactions, including amide coupling, reductive amination, and diazo-coupling .
Aplicaciones Científicas De Investigación
Polymer Science Applications
Poly(amido-amine)s Carrying Primary Amino Groups as Side Substituents : Research has explored the development of poly(amido-amine)s that carry primary amino groups as side substituents. These polymers were synthesized via polyaddition reactions and have potential applications as nonviral vectors for drug delivery, demonstrating their utility in enhancing the solubility and bioavailability of carboxylated drugs. The ability to label these polymers with fluorescent probes makes them valuable for protein research and potentially for targeted drug delivery systems (Malgesini et al., 2003).
Medicinal Chemistry Applications
N-Arylpiperazine-1-carboxamide Derivatives as Androgen Receptor Antagonists : A series of N-arylpiperazine-1-carboxamide derivatives has been synthesized and evaluated for their androgen receptor (AR) antagonist activities. These compounds, particularly trans-N-4-[4-cyano-3-(trifluoromethyl)phenyl]-N-(2,4-difluorophenyl)-2,5-dimethylpiperazine-1-carboxamide, have shown promising antiandrogenic activity, suggesting potential applications in the treatment of prostate cancer (Kinoyama et al., 2005).
Discovery of MGCD0103, an Orally Active Histone Deacetylase Inhibitor : MGCD0103, identified as N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, is an isotype-selective histone deacetylase (HDAC) inhibitor with significant antitumor activity. It selectively inhibits HDACs 1-3 and 11, blocking cancer cell proliferation and inducing apoptosis. Its oral bioavailability and antitumor efficacy in vivo highlight its potential as a promising anticancer drug (Zhou et al., 2008).
Materials Science Applications
Amphoteric Linear Poly(amido-amine)s as Endosomolytic Polymers : The study of poly(amido-amine)s (PAAs) with ter-amino and carboxyl groups per repeating unit reveals their potential as endosomolytic polymers. These PAAs show pH-dependent haemolysis, making them suitable for applications requiring cellular delivery systems that can escape endosomes. Their physicochemical properties correlate with biological activity, indicating their potential in designing biocompatible materials for drug delivery and cellular therapies (Ferruti et al., 2000).
Mecanismo De Acción
Target of Action
Compounds with a piperazine moiety, like “4-{2-[N-(4-methylpiperazine-1-carbonyl)4-methylbenzenesulfonamido]acetamido}benzamide”, often interact with various receptors in the body, such as G protein-coupled receptors or ion channels . The specific target would depend on the exact structure of the compound and its functional groups.
Mode of Action
The compound could interact with its target receptor by binding to a specific site on the receptor, which could trigger a change in the receptor’s activity. This could lead to a cascade of biochemical reactions within the cell .
Biochemical Pathways
The exact pathways affected would depend on the specific target of the compound. Compounds that interact with receptors often affect signal transduction pathways, which can have wide-ranging effects on cellular function .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. Piperazine derivatives are generally well absorbed and distributed throughout the body . They can be metabolized by the liver and excreted in the urine .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific biochemical pathways it affects. This could range from changes in gene expression to alterations in cellular metabolism .
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds could influence the compound’s action, efficacy, and stability. For example, extreme pH or temperature could affect the compound’s structure and therefore its ability to bind to its target .
Safety and Hazards
Direcciones Futuras
The future directions for research on a compound often involve exploring its potential uses, improving its synthesis, and studying its mechanism of action. For example, the incorporation of amide groups into biologically active molecules has been proven to be an efficient strategy for drug design and discovery .
Propiedades
IUPAC Name |
N-[2-(4-carbamoylanilino)-2-oxoethyl]-4-methyl-N-(4-methylphenyl)sulfonylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O5S/c1-16-3-9-19(10-4-16)33(31,32)27(22(30)26-13-11-25(2)12-14-26)15-20(28)24-18-7-5-17(6-8-18)21(23)29/h3-10H,11-15H2,1-2H3,(H2,23,29)(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFJIFNQIIQGBIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=C(C=C2)C(=O)N)C(=O)N3CCN(CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-chloro-4-methylphenyl)-2-(3-oxo-2-phenyl-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2679117.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(2,4-dioxo-8-propyl-1,3,8-triazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B2679120.png)


![4-(2,5-dioxopyrrolidin-1-yl)-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2679123.png)


![exo-3-Methylamino-9-boc-9-azabicyclo[3.3.1]nonane](/img/structure/B2679130.png)
![(1-methyl-3-phenyl-1H-pyrazol-5-yl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2679131.png)
![6-(phenethylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2679132.png)
![3,4-dichloro-N'-(1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide](/img/structure/B2679134.png)
![4-(3-isopentyl-1,6,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide](/img/structure/B2679137.png)
![N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-[cyclohexyl(methyl)sulfamoyl]benzamide](/img/structure/B2679140.png)